

5-Methyl-1,3-benzodioxole: A Comparative Guide to a Versatile Methylenedioxy Compound

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Compound of Interest

Compound Name: 5-Methyl-1,3-benzodioxole

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, methylenedioxy compounds serve as crucial building blocks for a wide array of molecules. Among these, **5-Methyl-1,3-benzodioxole** is emerging as a noteworthy alternative to more traditionally utilized compounds, such as safrole and isosafrole. This guide provides an objective comparison of **5-Methyl-1,3-benzodioxole** with other methylenedioxy compounds, supported by available experimental data, to inform research and development decisions.

Physicochemical Properties: A Comparative Overview

A fundamental comparison of the physicochemical properties of **5-Methyl-1,3-benzodioxole**, safrole, and isosafrole reveals key distinctions that can influence their application in various synthetic protocols.

Property	5-Methyl-1,3-benzodioxole	Safrole	Isosafrole
Molecular Formula	C ₈ H ₈ O ₂ [1]	C ₁₀ H ₁₀ O ₂	C ₁₀ H ₁₀ O ₂
Molecular Weight	136.15 g/mol [1]	162.19 g/mol	162.19 g/mol
Boiling Point	199-200 °C	232-234 °C	247-248 °C
Density	1.135 g/mL at 25 °C	1.096 g/mL at 20 °C	1.121 g/mL at 20 °C
Appearance	Colorless to pale yellow liquid[2]	Colorless or slightly yellow oily liquid	Colorless liquid with an anise odor

Applications in Synthesis

5-Methyl-1,3-benzodioxole is a key intermediate in the synthesis of various pharmaceutical compounds.[3][4] Its primary documented application is in the production of Sitaxentan sodium, an endothelin receptor antagonist.[4] The methyl group on the benzene ring provides a site for further functionalization, making it a versatile precursor in medicinal chemistry.

In contrast, safrole and isosafrole are well-known precursors in the clandestine synthesis of 3,4-methylenedioxymethamphetamine (MDMA). Beyond this, safrole is a precursor for the insecticide synergist piperonyl butoxide and has been used in the fragrance industry. Isosafrole is also utilized in the synthesis of piperonal, a valuable fragrance compound.

Biological Activity: A Comparative Perspective

While direct comparative studies on the biological activity of **5-Methyl-1,3-benzodioxole** against other methylenedioxy compounds are limited, research on 1,3-benzodioxole derivatives provides insights into their potential. It is important to note that the following data is not a direct comparison from a single study but a compilation of available information.

Anticancer Activity

Numerous 1,3-benzodioxole derivatives have been investigated for their anticancer properties. The inhibitory concentrations (IC₅₀) for some derivatives against various cancer cell lines are presented below. It is crucial to note that these are different derivatives and not a direct comparison of the parent compounds.

Compound/Derivative	Cell Line	IC ₅₀ (μM)	Reference
1,3-Benzodioxole derivative 8	Leukemia (CCRF-CEM)	<0.01	[5]
1,3-Benzodioxole derivative 8	Lung Cancer (A549/ATCC)	0.023	[5]
1,3-Benzodioxole derivative 8	Colon Cancer (COLO 205)	<0.01	[5]
2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl-chloride	HeLa	20	[6]
2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl-chloride	MCF-7	29	[6]
2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl-chloride	HCT116	26	[6]
5-methyl-1,3-benzenediol (from lichen)	MCF-7	1.2-12.8 μg/ml	[7]

Antimicrobial Activity

The antimicrobial potential of methylenedioxy compounds has also been explored. The minimum inhibitory concentration (MIC) is a key metric for evaluating this activity.

Compound	Microorganism	MIC (µg/mL)	Reference
Safrole	Staphylococcus aureus	512	[8]
Safrole	Escherichia coli	>1024	[8]
Safrole	Pseudomonas aeruginosa	>1024	[8]

While specific MIC values for **5-Methyl-1,3-benzodioxole** were not found, the data for safrole suggests that methylenedioxy compounds may exhibit selective antimicrobial activity.

Interaction with Cytochrome P450 Enzymes

The interaction of methylenedioxy compounds with cytochrome P450 (CYP) enzymes is of significant interest in drug development due to the potential for drug-drug interactions. Safrole is a known inhibitor of several CYP isozymes.

Compound	CYP Isozyme	Inhibition Type	IC ₅₀ (µM)
Safrole	CYP1A2	Competitive	<20
Safrole	CYP2A6	Non-competitive	<20
Safrole	CYP2E1	Non-competitive	<20
Safrole	CYP2D6	-	>20
Safrole	CYP3A4	-	>20

Data compiled from studies on various methylenedioxy-derived designer drugs indicates that many inhibit CYP2D6.[9][10]

No direct data on the CYP450 inhibition profile of **5-Methyl-1,3-benzodioxole** was found in the reviewed literature. However, the shared 1,3-benzodioxole moiety suggests a potential for interaction, warranting further investigation.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are generalized procedures for key reactions involving methylenedioxy compounds.

General Synthesis of 1,3-Benzodioxoles from Catechols

This protocol describes a common method for the synthesis of the 1,3-benzodioxole ring system.

Materials:

- Catechol derivative (e.g., 4-methylcatechol)
- Dichloromethane or Dibromomethane
- Base (e.g., Sodium Hydroxide, Potassium Carbonate)
- Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide), if applicable
- Solvent (e.g., Water, DMF, Acetonitrile)

Procedure:

- Dissolve the catechol derivative in the chosen solvent.
- Add the base and the phase transfer catalyst (if used).
- Heat the mixture to the desired reaction temperature.
- Slowly add the dihalomethane (e.g., dichloromethane) to the reaction mixture.
- Maintain the reaction at temperature for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC, GC).
- Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.
- Extract the product with an organic solvent.

- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by distillation or chromatography to yield the desired 1,3-benzodioxole.

General Procedure for In Vitro Cytochrome P450 Inhibition Assay (IC_{50} Determination)

This protocol outlines a typical workflow for assessing the inhibitory potential of a compound against CYP enzymes.[\[11\]](#)[\[12\]](#)

Materials:

- Human liver microsomes
- CYP isozyme-specific probe substrate
- Test compound (e.g., **5-Methyl-1,3-benzodioxole**)
- NADPH regenerating system
- Incubation buffer (e.g., potassium phosphate buffer)
- Quenching solution (e.g., acetonitrile with an internal standard)
- LC-MS/MS system

Procedure:

- Pre-incubate human liver microsomes with a range of concentrations of the test compound in the incubation buffer.
- Initiate the metabolic reaction by adding the NADPH regenerating system and the specific probe substrate.
- Incubate the mixture at 37°C for a defined period.

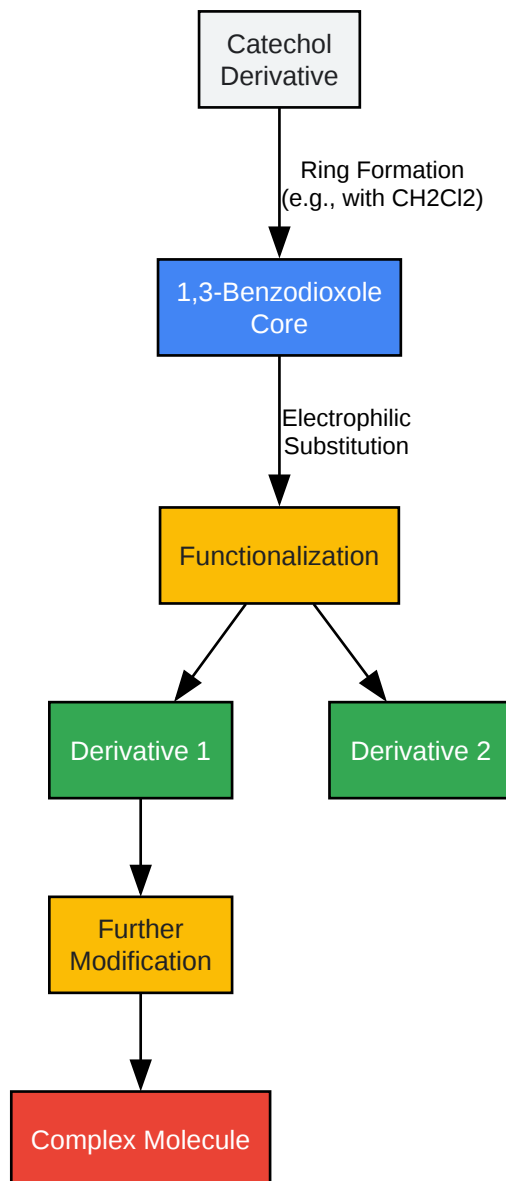
- Terminate the reaction by adding the quenching solution.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.
- Calculate the percent inhibition of the control activity at each concentration of the test compound.
- Determine the IC_{50} value by fitting the inhibition data to a suitable model.

Visualizations

Synthesis Pathway of 1,3-Benzodioxole Derivatives

The following diagram illustrates a generalized synthetic pathway for creating derivatives from a 1,3-benzodioxole core structure, which is applicable to **5-Methyl-1,3-benzodioxole**.

General Synthetic Pathway for 1,3-Benzodioxole Derivatives



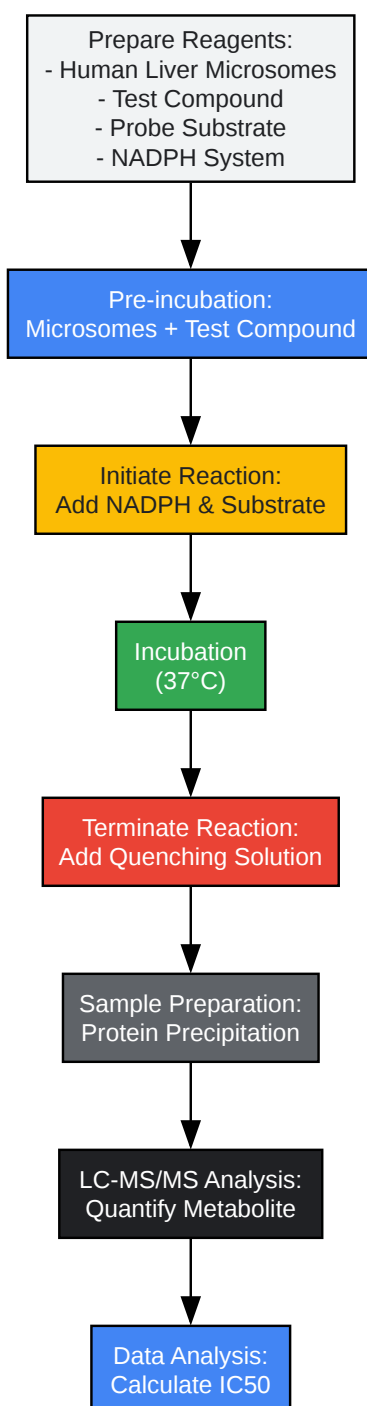
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Caption: Generalized synthetic pathway for 1,3-benzodioxole derivatives.

Experimental Workflow for CYP450 Inhibition Assay

This diagram outlines the key steps in determining the IC_{50} of a compound for a specific cytochrome P450 isozyme.

Experimental Workflow for CYP450 Inhibition (IC_{50}) Assay



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Caption: Workflow for determining CYP450 inhibition IC₅₀ values.

Conclusion

5-Methyl-1,3-benzodioxole presents itself as a valuable chemical intermediate, particularly in the pharmaceutical industry for the synthesis of compounds like Sitaxentan sodium. While direct comparative performance data against other methylenedioxy compounds such as safrole is currently limited in publicly available literature, its distinct physicochemical properties and substitution pattern offer unique synthetic possibilities. The provided data on the biological activities of related 1,3-benzodioxole structures suggests a potential for broader applications, although further specific studies on **5-Methyl-1,3-benzodioxole** are necessary to fully elucidate its pharmacological and toxicological profile. The experimental protocols and workflows outlined here provide a foundation for researchers to conduct such comparative studies and further explore the potential of this versatile compound.

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